molecular formula C19H20ClN3OS B4214442 4-benzyl-3-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione

4-benzyl-3-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione

Cat. No.: B4214442
M. Wt: 373.9 g/mol
InChI Key: FICOJZFXPZKVKH-UHFFFAOYSA-N
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Description

4-benzyl-3-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 4-benzyl-3-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzyl groups: Benzyl groups can be introduced through alkylation reactions using benzyl halides.

    Chlorination and isopropoxylation:

    Thiol group introduction: The thiol group can be introduced through thiolation reactions using thiolating agents.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-benzyl-3-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the chloro group or to convert the triazole ring to other derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.

    Addition: The compound can undergo addition reactions with electrophiles or nucleophiles to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alkoxides). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Triazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities.

    Medicine: The compound may be investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-benzyl-3-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione depends on its specific application and target. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring and the thiol group may play key roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

4-benzyl-3-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione can be compared with other triazole derivatives, such as:

  • 4-benzyl-5-(3-chloro-4-isopropoxybenzyl)-4H-1,2,4-triazole-3-ylthioacetamide
  • ethyl 4-benzyl-5-(3-chloro-4-isopropoxybenzyl)-4H-1,2,4-triazole-3-ylthioacetate

These compounds share similar structural features but may differ in their specific substituents and functional groups, leading to differences in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of benzyl, chloro, isopropoxy, and thiol groups, which may confer unique properties and activities.

Properties

IUPAC Name

4-benzyl-3-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c1-13(2)24-17-9-8-15(10-16(17)20)11-18-21-22-19(25)23(18)12-14-6-4-3-5-7-14/h3-10,13H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICOJZFXPZKVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CC2=NNC(=S)N2CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321199
Record name 4-benzyl-3-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794397
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

833432-94-3
Record name 4-benzyl-3-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-benzyl-3-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
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4-benzyl-3-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
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4-benzyl-3-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
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4-benzyl-3-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
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4-benzyl-3-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Reactant of Route 6
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4-benzyl-3-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione

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